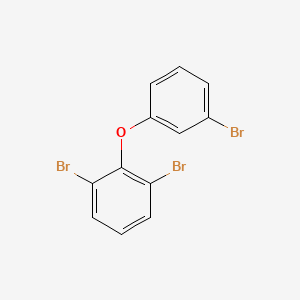

1,3-Dibromo-2-(3-bromophenoxy)benzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPZALSVNWJHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20783707 | |

| Record name | 1,3-Dibromo-2-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20783707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337513-53-8 | |

| Record name | 1,3-Dibromo-2-(3-bromophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337513-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',6-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20783707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',6-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUF680UXON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1,3-Dibromo-2-(3-bromophenoxy)benzene" CAS number 337513-53-8

An In-Depth Technical Guide to 1,3-Dibromo-2-(3-bromophenoxy)benzene (CAS Number: 337513-53-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a member of the polybrominated diphenyl ether (PBDE) class of compounds, identified by CAS number 337513-53-8. Also known as 2,3',6-Tribromodiphenyl ether or PBDE 27, this compound is relevant to environmental science and toxicology, and its potential biological activities are of interest to researchers in drug development. This document consolidates available data on its physicochemical properties, provides a detailed plausible synthesis protocol, and explores its known and potential biological effects, with a focus on its role as an endocrine disruptor and its impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a tribrominated diphenyl ether. While extensive experimental data for this specific congener is not widely published, a summary of its known and computed properties is presented below.

| Property | Value | Source |

| CAS Number | 337513-53-8 | |

| Synonyms | 2,3',6-Tribromodiphenyl ether, PBDE 27 | [1] |

| Molecular Formula | C₁₂H₇Br₃O | |

| Molecular Weight | 406.89 g/mol | |

| Physical State | Likely a solid or oil at room temperature | |

| Melting Point | -107.3 °C (for a 50 µg/mL solution in Isooctane) | [1] |

| Boiling Point | 99.2 °C (for a 50 µg/mL solution in Isooctane) | [1] |

| Flash Point | 10.4 °F (-12 °C) (closed cup, for a 50 µg/mL solution in Isooctane) | [1] |

| Solubility | Expected to be soluble in organic solvents like isooctane. | [1] |

Synthesis and Characterization

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol describes a potential synthesis route.

Reactants:

-

1,3-Dibromo-2-iodobenzene

-

3-Bromophenol

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A suitable base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 equivalent), the base (2.0 equivalents), and the solvent.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add CuI (0.1 equivalents) and the ligand (0.2 equivalents) to the reaction mixture.

-

Add 1,3-Dibromo-2-iodobenzene (1.2 equivalents) to the flask.

-

Heat the reaction mixture to a temperature between 100-150°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak cluster characteristic of a tribrominated compound, with isotopic peaks for bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the ether bond.

Biological Activity and Signaling Pathways

As a member of the PBDE family, this compound is presumed to share similar biological activities, primarily as an endocrine-disrupting chemical.

Endocrine Disruption

PBDEs are known to interfere with the endocrine system, particularly thyroid and androgen signaling.

-

Thyroid Hormone System: PBDEs and their hydroxylated metabolites are structurally similar to thyroid hormones (T3 and T4). This allows them to bind to thyroid hormone transport proteins, such as transthyretin (TTR), and thyroid hormone receptors (TRs), potentially disrupting thyroid hormone homeostasis. This can lead to altered levels of circulating thyroid hormones and impact development and metabolism.

-

Androgen Receptor Signaling: Some PBDEs have been shown to act as antagonists to the androgen receptor (AR). By binding to the AR, they can inhibit the action of androgens like testosterone, which could have implications for reproductive health.

Disruption of Calcium Homeostasis

There is evidence to suggest that specific PBDE congeners can disrupt intracellular calcium (Ca²⁺) signaling. One study has specifically implicated PBDE 27 in the disturbance of intracellular Ca²⁺ homeostasis, with the endoplasmic reticulum and mitochondria being the likely sources of the dysregulation. Disruption of Ca²⁺ signaling can have widespread effects on cellular processes, including neurotransmission, muscle contraction, and apoptosis.

Visualizations

Experimental Workflow: Synthesis of this compound via Ullmann Condensation

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Potential Disruption of Thyroid Hormone Signaling by PBDEs

Caption: Potential disruption of thyroid hormone signaling by PBDE 27.

Signaling Pathway: Potential Disruption of Androgen Receptor Signaling by PBDEs

Caption: Potential antagonism of the androgen receptor by PBDE 27.

Logical Relationship: PBDE 27 and Disruption of Intracellular Calcium Homeostasis

Caption: Postulated mechanism of PBDE 27-induced calcium dysregulation.

Conclusion

This compound (CAS 337513-53-8) is a member of the environmentally persistent and biologically active class of polybrominated diphenyl ethers. While specific data for this congener is limited, its structural similarity to other well-studied PBDEs suggests a high potential for endocrine disruption, particularly of the thyroid and androgen systems, and interference with critical cellular signaling pathways such as calcium homeostasis. This technical guide provides a foundation for researchers and drug development professionals interested in this compound, highlighting the need for further experimental investigation into its synthesis, characterization, and specific biological mechanisms of action. The provided protocols and pathway diagrams serve as a valuable resource for designing future studies.

References

A Technical Guide to the Physicochemical Properties of 2,3',6-Tribromodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the polybrominated diphenyl ether (PBDE) congener, 2,3',6-Tribromodiphenyl ether. Due to the limited availability of experimental data for this specific isomer, this document combines reported values, predicted data, and standardized experimental protocols to offer a thorough resource for laboratory and research applications.

Core Physicochemical Data

The following table summarizes the available quantitative data for 2,3',6-Tribromodiphenyl ether. It is critical to note the discrepancies in reported experimental values, particularly for the melting point. Researchers are advised to verify these properties experimentally.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₂H₇Br₃O | PubChem | Consistent across all tribromodiphenyl ether isomers. |

| Molecular Weight | 406.89 g/mol | PubChem | Computed value, consistent for all tribromodiphenyl ether isomers.[1][2][3][4] |

| Melting Point | -107.3 °C and 99.2 °C | AccuStandard | These values are conflicting and require experimental verification. The significant discrepancy suggests a potential error in the reported data.[5] |

| Boiling Point | 99.2 °C | AccuStandard | This reported value is highly improbable for a molecule of this molecular weight and is likely erroneous.[5] |

| Water Solubility | 0.00034 g/L (Predicted) | T3DB | Predicted for tribromobiphenyl ether (isomer not specified). |

| Octanol-Water Partition Coefficient (logP) | 5.85 (Predicted) | T3DB | Predicted for tribromobiphenyl ether (isomer not specified). |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols widely accepted in the field of chemistry.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a melting point apparatus using the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2,3',6-Tribromodiphenyl ether is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

For small quantities of a liquid, the boiling point can be determined using a micro-method involving a capillary tube.

Methodology:

-

Sample Preparation: A few drops of the liquid sample are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).

-

Heating: The sample is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the water solubility of a chemical substance.

Methodology:

-

Equilibration: An excess amount of 2,3',6-Tribromodiphenyl ether is added to a known volume of distilled or deionized water in a flask.

-

Shaking: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Quantification: A sample of the clear aqueous phase is carefully removed and the concentration of the dissolved 2,3',6-Tribromodiphenyl ether is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity and is determined by measuring its distribution between octanol and water.

Methodology:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.

-

Partitioning: A known amount of 2,3',6-Tribromodiphenyl ether is dissolved in either water-saturated octanol or octanol-saturated water. This solution is then placed in a separatory funnel with a known volume of the other phase.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of 2,3',6-Tribromodiphenyl ether in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is the commonly reported value.

Biological Activity and Signaling Pathways

While specific signaling pathways for 2,3',6-Tribromodiphenyl ether are not well-documented, polybrominated diphenyl ethers as a class are known to exert biological effects through various mechanisms, including endocrine disruption.[6] A key pathway implicated in the toxicological effects of many halogenated aromatic hydrocarbons, including some PBDEs, is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Pathway Description:

-

Ligand Binding: In the cytoplasm, an unbound Aryl Hydrocarbon Receptor (AhR) is part of a complex with several co-chaperone proteins, including Hsp90, XAP2, and p23. A lipophilic compound like a PBDE congener can enter the cell and bind to the AhR.

-

Conformational Change and Translocation: This binding event causes a conformational change in the AhR complex, exposing a nuclear localization signal. The activated complex then translocates from the cytoplasm into the nucleus.

-

Dimerization: Inside the nucleus, the ligand-bound AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Gene Expression: This AhR-ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, such as Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of foreign compounds. The induction of such genes can lead to various downstream cellular and physiological effects.

References

- 1. 2,4,6-Tribromodiphenyl ether | C12H7Br3O | CID 12073149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3',4-Tribromodiphenyl ether | C12H7Br3O | CID 21604827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tribromodiphenyl ether (mixed isomers) | C12H7Br3O | CID 39506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2',4-Tribromodiphenyl ether | C12H7Br3O | CID 14274807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. endocrinedisruption.org [endocrinedisruption.org]

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-2-(3-bromophenoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1,3-Dibromo-2-(3-bromophenoxy)benzene, a polybrominated diphenyl ether (PBDE 27). A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Consequently, this document provides a detailed framework for researchers to systematically determine its solubility. It outlines established experimental protocols for qualitative and quantitative solubility assessment and includes a visual representation of the experimental workflow. The provided methodologies are intended to guide researchers in generating reliable solubility data essential for applications in drug development, environmental science, and materials research.

Introduction

This compound, also known as PBDE 27, belongs to the class of polybrominated diphenyl ethers (PBDEs), which are compounds of significant interest due to their use as flame retardants and their environmental persistence.[1][2] Understanding the solubility of this compound in organic solvents is crucial for a variety of applications, including synthesis, purification, formulation in drug delivery systems, and toxicological studies. The molecular structure, characterized by a dibrominated phenyl ring linked to a bromophenoxy group via an ether bond, suggests a lipophilic nature, indicating probable solubility in nonpolar organic solvents.

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3',6-Tribromodiphenyl ether, PBDE 27 | [1] |

| CAS Number | 337513-53-8 | [1][2] |

| Molecular Formula | C12H7Br3O | [1] |

| Molecular Weight | 406.89 g/mol | [1] |

| InChIKey | JUPZALSVNWJHII-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Br)Br | [1] |

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not revealed any specific quantitative solubility data for this compound in common organic solvents. Researchers and professionals requiring this information will need to determine it experimentally. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid organic compound in a given solvent. These can be adapted to assess the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility in a range of solvents with varying polarities.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a selection of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[3]

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[3]

-

If the compound appears soluble, further incremental additions of the solute can be made until saturation is observed to get a rough estimate of the solubility limit.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the precise concentration of the solute in a saturated solution at a specific temperature.

Objective: To quantify the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other sealable containers

-

A constant temperature bath or incubator with shaking capabilities

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A method for quantitative analysis (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy)

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. An excess of solid should be visible.

-

Place the vial in a constant temperature bath with agitation. The temperature should be controlled to the desired experimental condition (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The time required for equilibration may need to be determined empirically.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the original concentration in the saturated solution to determine the solubility. This is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Synthesis and Characterization of 2,3',6-Tribromodiphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3',6-Tribromodiphenyl ether (BDE-27), a member of the polybrominated diphenyl ether (PBDE) family of compounds. While specific experimental data for this particular isomer is not extensively published, this document outlines a robust synthetic strategy based on established methodologies and predicts the expected analytical characteristics.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in various consumer and industrial products. Due to their persistence, bioaccumulation, and potential toxicity, the synthesis and characterization of individual PBDE congeners are of significant interest to researchers in environmental science, toxicology, and drug development. 2,3',6-Tribromodiphenyl ether (CAS No. 337513-53-8) is one of the 209 possible PBDE congeners. This guide details a proposed synthetic route and the expected analytical data for its unambiguous identification.

Synthesis of 2,3',6-Tribromodiphenyl Ether

A plausible and effective method for the synthesis of unsymmetrical diaryl ethers like 2,3',6-Tribromodiphenyl ether is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis of 2,3',6-Tribromodiphenyl ether can be achieved by the reaction of 2,6-dibromophenol with 1-bromo-3-iodobenzene in the presence of a copper catalyst and a base. The differential reactivity of the aryl halides (iodine being a better leaving group than bromine) can favor the desired cross-coupling reaction.

Caption: Proposed synthesis workflow for 2,3',6-Tribromodiphenyl ether via Ullmann condensation.

Experimental Protocol

Materials:

-

2,6-Dibromophenol

-

1-Bromo-3-iodobenzene

-

Copper(I) iodide (CuI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Hexane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromophenol (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with toluene or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,3',6-Tribromodiphenyl ether.

Characterization of 2,3',6-Tribromodiphenyl Ether

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected and some reported physical and chemical properties.

| Property | Data |

| Chemical Formula | C₁₂H₇Br₃O |

| Molecular Weight | 406.89 g/mol |

| CAS Number | 337513-53-8 |

| Appearance | Expected to be a solid or viscous oil |

| Melting Point | -107.3 °C (Reported for a certified standard)[1] |

| Boiling Point | 99.2 °C (Reported for a certified standard)[1] |

| Solubility | Soluble in organic solvents like isooctane, chloroform, and dichloromethane. |

Spectroscopic Analysis

The following section details the expected spectroscopic data for the characterization of 2,3',6-Tribromodiphenyl ether.

Caption: Logical relationship of characterization methods for 2,3',6-Tribromodiphenyl ether.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately δ 6.8-7.8 ppm). The integration of these signals should correspond to the 7 aromatic protons. The specific chemical shifts and coupling constants will be influenced by the positions of the bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the 12 carbon atoms of the diphenyl ether backbone. The signals for the carbon atoms bonded to bromine will be observed at lower field strengths compared to the unsubstituted carbons.

3.1.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a key technique for confirming the molecular weight and identifying the characteristic isotopic pattern of bromine-containing compounds.

-

Molecular Ion Peak: A prominent molecular ion peak cluster ([M]⁺) is expected around m/z 404, 406, 408, and 410, reflecting the isotopic distribution of the three bromine atoms (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for PBDEs include the loss of bromine atoms. Therefore, fragment ions corresponding to [M-Br]⁺ and [M-2Br]⁺ are anticipated.

3.1.3. Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretching: Bands in the region of 3030-3100 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Aryl Ether C-O-C Stretching: A strong, characteristic absorption band is expected in the range of 1200-1270 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch).

-

C-Br Stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹, which can be difficult to assign definitively.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2,3',6-Tribromodiphenyl ether. The proposed Ullmann condensation offers a reliable synthetic route, and the predicted analytical data provides a basis for the structural confirmation of the target compound. This information is valuable for researchers engaged in the synthesis of PBDE standards, as well as for those in the fields of environmental analysis and toxicology who require well-characterized reference materials. Further experimental validation of the proposed methods and characterization data is encouraged to establish a definitive profile for this specific PBDE congener.

References

An In-depth Technical Guide to the Structural Isomers of 1,3-Dibromo-2-(3-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(3-bromophenoxy)benzene and its structural isomers, which belong to the class of polybrominated diphenyl ethers (PBDEs). These compounds are of significant interest due to their prevalence as environmental contaminants and their potential biological activities. This document details the structural diversity of tribromodiphenyl ether isomers, outlines synthetic methodologies with a focus on the Ullmann condensation, presents available physicochemical data, and discusses their metabolic pathways and toxicological significance. The information is intended to serve as a valuable resource for researchers in the fields of environmental science, toxicology, and medicinal chemistry.

Introduction to Tribromodiphenyl Ethers

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have been widely used in a variety of consumer products, including plastics, textiles, and electronics.[1][2] Structurally, they consist of a diphenyl ether molecule with two to ten bromine atoms attached to the phenyl rings. Due to their persistence and bioaccumulative nature, PBDEs have become ubiquitous environmental pollutants, detected in various matrices including soil, water, dust, and biological tissues.[3]

The tribromodiphenyl ether (C12H7Br3O) congeners, of which there are 24 structural isomers, are of particular interest.[1] The specific congener, this compound, also known as 2,6-Dibromophenyl 3-bromophenyl ether or PBDE 27, is a representative member of this group. The position of the bromine atoms on the diphenyl ether backbone significantly influences the physicochemical properties and biological activities of these isomers.

This guide will systematically explore the structural landscape of tribromodiphenyl ether isomers, their synthesis, and their biological implications to provide a foundational understanding for further research and development.

Structural Isomers of Tribromodiphenyl Ether

The molecular formula C12H7Br3O allows for 24 possible structural isomers of tribromodiphenyl ether. These isomers arise from the different possible substitution patterns of the three bromine atoms on the two phenyl rings of the diphenyl ether core. The isomers can be categorized based on the distribution of bromine atoms on each ring: (3,0) where all three bromines are on one ring, and (2,1) where two bromines are on one ring and one is on the other.

A systematic nomenclature, often using "BDE numbers," is employed to distinguish between the different congeners. For example, this compound is designated as PBDE 27. Other examples include 2,4,4'-tribromodiphenyl ether (BDE-28)[4][5], 2,2',4-tribromodiphenyl ether (BDE-17)[6], and 2,4,6-tribromodiphenyl ether.[7]

The precise arrangement of the bulky bromine atoms affects the molecule's conformation, particularly the dihedral angle between the two phenyl rings. This, in turn, influences the molecule's interaction with biological receptors and its environmental fate.

Synthesis of Tribromodiphenyl Ether Isomers

The primary method for the synthesis of diaryl ethers, including tribromodiphenyl ether isomers, is the Ullmann condensation.[8][9] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.[10][11]

General Experimental Protocol for Ullmann Condensation

The synthesis of a specific tribromodiphenyl ether isomer via the Ullmann condensation typically involves the following steps:

-

Reactant Selection: A suitably substituted bromophenol and a dibromobenzene (or a bromobenzene and a dibromophenol) are chosen as the coupling partners.

-

Catalyst and Base: A copper catalyst, such as copper(I) iodide (CuI) or copper powder, is used.[12] A base, commonly potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to deprotonate the phenol.

-

Solvent and Temperature: A high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used, and the reaction is heated to temperatures ranging from 120 to 200 °C.[12]

-

Reaction Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired tribromodiphenyl ether isomer.

Diagram of the Ullmann Condensation for a Generic Tribromodiphenyl Ether:

Caption: General workflow for the synthesis of a tribromodiphenyl ether via Ullmann condensation.

Synthesis of a Specific Isomer: 2,4,4'-Tribromodiphenyl Ether (BDE-28)

Physicochemical Data of Selected Tribromodiphenyl Ether Isomers

The following table summarizes available physicochemical data for a selection of tribromodiphenyl ether isomers. Data for many isomers remains limited in the public domain.

| Isomer (BDE Number) | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| PBDE 27 | This compound | 337513-53-8 | C12H7Br3O | 406.90 | Not Reported |

| BDE-17 [6] | 2,4-Dibromo-1-(2-bromophenoxy)benzene | 147217-75-2 | C12H7Br3O | 406.90 | Not Reported |

| BDE-28 [4][5] | 1-Bromo-4-(2,4-dibromophenoxy)benzene | 41318-75-6 | C12H7Br3O | 406.90 | Not Reported |

| 2,4,5-Tribromodiphenyl ether [13] | 1,2,4-Tribromo-5-phenoxybenzene | 337513-56-1 | C12H7Br3O | 406.90 | Not Reported |

| 2,4,6-Tribromodiphenyl ether [7] | 1,3,5-Tribromo-2-phenoxybenzene | 155999-95-4 | C12H7Br3O | 406.90 | Not Reported |

| 3,4,5-Tribromodiphenyl ether [14] | Not available | Not available | C12H7Br3O | 406.90 | Not Reported |

Note: The lack of reported melting points and other physical constants highlights the need for further experimental characterization of these compounds.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the identification and structural elucidation of tribromodiphenyl ether isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the substitution pattern on the phenyl rings. The chemical shifts and coupling constants of the aromatic protons are indicative of the positions of the bromine atoms. While comprehensive NMR data for all 24 isomers is not available, some data can be found in specialized databases and literature.[1][6][7] The interpretation of these spectra allows for the unambiguous identification of a specific isomer.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic cluster in the mass spectrum, which is a hallmark of brominated compounds.

Biological Activity and Toxicological Relevance

PBDEs, including the tribrominated congeners, are of significant toxicological concern. They are known to be persistent organic pollutants that can bioaccumulate in the food chain.[3]

Metabolism of Tribromodiphenyl Ethers

In biological systems, PBDEs can undergo metabolic transformation, primarily through cytochrome P450-mediated hydroxylation.[1] This process can lead to the formation of hydroxylated PBDEs (OH-PBDEs), which are often more toxic than the parent compounds. Further metabolism can involve conjugation reactions.

Diagram of the Metabolic Activation of a Tribromodiphenyl Ether:

Caption: Simplified metabolic pathway of a tribromodiphenyl ether.

Toxicological Effects

Exposure to PBDEs has been associated with a range of adverse health effects, including:

-

Endocrine Disruption: PBDEs and their metabolites can interfere with thyroid hormone homeostasis.[16]

-

Neurotoxicity: Developmental exposure to PBDEs has been linked to neurobehavioral deficits.

-

Hepatotoxicity: The liver is a target organ for PBDE toxicity, with effects including oxidative stress and altered metabolism.[3]

-

Carcinogenicity: Some PBDE mixtures have been classified as possible human carcinogens.

The specific toxicological profile can vary significantly between different isomers, highlighting the importance of congener-specific research.

Conclusion

The 24 structural isomers of tribromodiphenyl ether represent a complex class of compounds with significant environmental and toxicological implications. While the Ullmann condensation provides a general synthetic route, detailed experimental protocols and comprehensive physicochemical data for many of the individual isomers are still lacking. Further research is needed to fully characterize each isomer and to understand their structure-activity relationships with respect to their biological effects. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. Tribromodiphenyl ether (mixed isomers) | C12H7Br3O | CID 39506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,4'-Tribromodiphenyl ether [webbook.nist.gov]

- 5. 2,4,4'-TRIBROMODIPHENYL ETHER | 41318-75-6 [chemicalbook.com]

- 6. 2,2',4-Tribromodiphenyl ether | C12H7Br3O | CID 14274807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,6-Tribromodiphenyl ether | C12H7Br3O | CID 12073149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2,4,5-Tribromodiphenyl ether | C12H7Br3O | CID 85785805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. GSRS [precision.fda.gov]

- 15. magritek.com [magritek.com]

- 16. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3',6-Tribromodiphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',6-Tribromodiphenyl ether, also known as BDE-27, is an organobromine compound with the chemical formula C₁₂H₇Br₃O. As a member of the PBDE family, its environmental presence and toxicological profile are of significant interest to researchers. Accurate identification and quantification of BDE-27 in various matrices rely on robust spectroscopic data. This guide aims to provide a foundational understanding of its expected spectroscopic signature. The CAS number for 2,3',6-Tribromodiphenyl ether is 337513-53-8[1].

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3',6-Tribromodiphenyl ether based on general principles and data from related tribromodiphenyl ether isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2' | 7.2 - 7.4 | Doublet of Doublets | |

| H-4' | 7.0 - 7.2 | Triplet | |

| H-5' | 7.3 - 7.5 | Doublet of Doublets | |

| H-3 | 7.0 - 7.2 | Triplet | |

| H-4 | 7.3 - 7.5 | Doublet of Doublets | |

| H-5 | 6.8 - 7.0 | Doublet of Doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | 155 - 158 | Oxygen-bearing carbon |

| C-2 | 118 - 122 | Bromine-bearing carbon |

| C-3 | 128 - 132 | |

| C-4 | 124 - 128 | |

| C-5 | 116 - 120 | |

| C-6 | 120 - 124 | Bromine-bearing carbon |

| C-1' | 150 - 153 | Oxygen-bearing carbon |

| C-2' | 125 - 129 | |

| C-3' | 115 - 119 | Bromine-bearing carbon |

| C-4' | 130 - 134 | |

| C-5' | 122 - 126 | |

| C-6' | 112 - 116 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Predicted Relative Abundance | Notes |

| 404, 406, 408, 410 | [M]⁺ | Moderate | Molecular ion cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 325, 327, 329 | [M-Br]⁺ | High | Loss of a bromine atom |

| 246, 248 | [M-2Br]⁺ | Moderate | Loss of two bromine atoms |

| 167 | [M-3Br]⁺ | Low | Loss of three bromine atoms |

| 149 | [C₆H₄OBr]⁺ | Variable | Fragmentation of the ether linkage |

The fragmentation of PBDEs in mass spectrometry is highly dependent on the bromine substitution pattern[2]. The molecular ion region will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms. The most abundant fragments typically arise from the sequential loss of bromine atoms.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1580 - 1450 | Aromatic C=C stretch | Strong |

| 1250 - 1200 | Aryl-O-Aryl asymmetric stretch | Strong |

| 1100 - 1000 | C-Br stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

The IR spectrum is expected to be dominated by absorptions characteristic of the aromatic rings and the C-O-C ether linkage. The C-Br stretching frequency will also be a prominent feature.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of PBDEs, including 2,3',6-Tribromodiphenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection of 1 µL of a dilute solution of the analyte in a suitable solvent (e.g., isooctane).

-

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 300-320 °C and hold for several minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

-

Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500 amu.

-

Source Temperature: Maintain the ion source at an elevated temperature (e.g., 230 °C).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and the major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing three bromine atoms.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (for oils): If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet holder/solvent).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to specific vibrational modes of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of 2,3',6-Tribromodiphenyl ether.

Caption: Workflow for Spectroscopic Analysis of 2,3',6-Tribromodiphenyl Ether.

References

environmental occurrence of tribromodiphenyl ethers

An In-depth Technical Guide on the Environmental Occurrence of Tribromodiphenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) that have been widely used in a variety of consumer and industrial products, including plastics, textiles, and electronics, to reduce their flammability.[1][2] Tribromodiphenyl ethers (TriBDEs) are a specific group of PBDE congeners containing three bromine atoms. Due to their additive nature, they are not chemically bound to the materials they are mixed with and can leach into the environment over time.[3] Their persistence, potential for bioaccumulation, and toxic effects have made them a subject of significant environmental concern.[4] This technical guide provides a comprehensive overview of the environmental occurrence of TriBDEs, including their concentrations in various environmental compartments, detailed analytical methodologies for their detection, and an exploration of their environmental fate.

Data Presentation: Quantitative Occurrence of Tribromodiphenyl Ethers

The following tables summarize the concentrations of TriBDEs and other relevant PBDEs reported in various environmental matrices. These values can vary significantly based on proximity to sources, environmental conditions, and the specific congeners analyzed.

Table 1: Concentration of Selected PBDEs in Air and Dust

| Congener | Matrix | Concentration Range | Location/Study Highlights |

| BDE-28 | Air | 0.58 - 2.89 x 10³ ng/m³ (ΣPBDEs in e-waste workshops) | Concentrations are significantly higher in indoor environments, especially in e-waste recycling facilities.[2] |

| BDE-28 | Dust | Not specified | Indoor dust is a significant reservoir for PBDEs. |

| Other PBDEs | Air | pg/m³ to ng/m³ | Levels are generally higher in urban and industrial areas compared to remote regions. |

Table 2: Concentration of Selected PBDEs in Water and Sediment

| Congener | Matrix | Concentration Range | Location/Study Highlights |

| BDE-28 | Water (dissolved) | 23.6 to 1255 pg L⁻¹ (Σ₇PBDEs) | Concentrations in the particulate phase are often higher.[2] |

| BDE-28 | Sediment | 0.17 - 261 ng g⁻¹ dw (ΣPBDEs) | Sediments act as a major sink for PBDEs due to their hydrophobicity.[5] |

| BDE-47 | Water (dissolved) | 23.6 to 1255 pg L⁻¹ (Σ₇PBDEs) | BDE-47 is a commonly detected congener in aquatic systems.[2] |

| BDE-47 | Sediment | 9.4 - 56 ng g⁻¹ dw (BDE-209 dominant) | Congener profiles in sediment can vary depending on the source.[2] |

| ΣPBDEs | Water | ng L⁻¹ to pg L⁻¹ | Effluents from wastewater treatment plants are a significant source of PBDEs to surface waters. |

| ΣPBDEs | Sediment | ng g⁻¹ to µg g⁻¹ dw | Hotspots of contamination are often found near industrial and urban areas. |

Table 3: Concentration of Selected PBDEs in Biota

| Congener | Matrix | Concentration Range | Location/Study Highlights |

| BDE-28 | Fish | 1.28 - 33.7 ng g⁻¹ dw (ΣPBDEs) | Bioaccumulation is influenced by the species' feeding habits and trophic level.[5] |

| BDE-47 | Fish | 1.28 - 33.7 ng g⁻¹ dw (ΣPBDEs) | BDE-47 is highly bioaccumulative.[5] |

| BDE-28 | Human Milk/Blood | Not specified | Several TriBDE congeners, including BDE-17 and BDE-28, are monitored in human samples.[6] |

| ΣPBDEs | Marine Mammals | ng/g lipid weight | Levels have been increasing in wildlife, even in remote areas. |

| ΣPBDEs | Birds | ng/g lipid weight | Reproductive success in birds has been linked to PBDE exposure.[4] |

Experimental Protocols: Analysis of Tribromodiphenyl Ethers

The analysis of TriBDEs in environmental samples typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

a) Soil and Sediment:

-

Sample Collection and Storage: Collect samples using stainless steel tools and store them in glass containers at -20°C until analysis.

-

Drying and Sieving: Freeze-dry the samples and sieve them to remove large debris.

-

Extraction:

-

Pressurized Liquid Extraction (PLE): A common technique using a solvent mixture like n-hexane/dichloromethane (1:1, v/v) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[7]

-

Soxhlet Extraction: A classical method involving continuous extraction with a solvent such as toluene for an extended period (e.g., 24 hours).[8]

-

-

Internal Standard Spiking: Before extraction, spike the samples with isotopically labeled internal standards (e.g., ¹³C-BDE-28) to correct for matrix effects and analytical variability.[7]

b) Water:

-

Sample Collection: Collect water samples in amber glass bottles and store them at 4°C.

-

Filtration: Separate the dissolved and particulate phases by filtering the water through a glass fiber filter (e.g., 0.7 µm).

-

Extraction:

-

Liquid-Liquid Extraction (LLE): For the dissolved phase, extract with a non-polar solvent like dichloromethane.

-

Solid-Phase Extraction (SPE): Pass the water sample through a cartridge containing a sorbent (e.g., C18) that retains the TriBDEs, which are then eluted with an organic solvent.[6]

-

c) Biota:

-

Homogenization: Homogenize the tissue samples.

-

Lipid Determination: Determine the lipid content of the sample, as PBDEs are lipophilic.

-

Extraction: Extract the homogenized sample with a mixture of polar and non-polar solvents (e.g., hexane/dichloromethane).

-

Lipid Removal: Use techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid to remove lipids that can interfere with the analysis.

Extract Cleanup

Crude extracts from environmental samples contain co-extracted substances that can interfere with the GC-MS analysis. Cleanup is a critical step to remove these interferences.

-

Silica Gel Chromatography: Use a column packed with activated silica gel to separate the TriBDEs from more polar interfering compounds. A multi-layered silica column with different acid/base treatments can also be employed.[6][9]

-

Florisil Chromatography: Florisil, a magnesium-silica gel, is also effective for cleanup.[7]

-

Alumina Chromatography: Basic alumina can be used for further purification of the extracts.[8]

Instrumental Analysis: GC-MS

a) Gas Chromatography (GC):

-

Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is typically used for the separation of PBDE congeners.

-

Injector: A split/splitless or programmed temperature vaporizing (PTV) injector is used. The injector temperature is typically around 250-280°C.

-

Oven Temperature Program: A temperature program is used to separate the different TriBDE congeners. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a certain period.

-

Carrier Gas: Helium is the most common carrier gas.

b) Mass Spectrometry (MS):

-

Ionization: Electron impact (EI) ionization is commonly used. Electron capture negative ionization (ECNI) can provide higher sensitivity for more brominated congeners.

-

Detection: A triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements.

-

Quantification: Quantification is performed using the internal standard method, comparing the response of the native TriBDEs to their corresponding isotopically labeled internal standards.

Visualizations: Pathways and Workflows

Environmental Fate of Tribromodiphenyl Ethers

Caption: Sources, transport, and fate of TriBDEs in the environment.

Analytical Workflow for TriBDEs in Environmental Samples

Caption: A typical workflow for the analysis of TriBDEs.

Simplified Biodegradation Pathway of a TriBDE

Caption: A simplified microbial degradation pathway for a TriBDE congener.

Conclusion

Tribromodiphenyl ethers are widespread environmental contaminants that are detected in various environmental matrices, including air, water, soil, sediment, and biota. Their persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for their monitoring. The protocols outlined in this guide, centered around gas chromatography-mass spectrometry, provide a robust framework for the quantification of TriBDEs in complex environmental samples. Understanding the environmental occurrence and fate of these compounds is crucial for assessing their ecological risks and for the development of effective remediation strategies. Further research is needed to fully elucidate the long-term environmental impacts and potential human health effects of TriBDEs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. oap-cloudfront.ospar.org [oap-cloudfront.ospar.org]

- 5. Influence of water quality parameters on occurrence of polybrominated diphenyl ether in sediment and sediment to biota accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Guide to the Synthesis of Polybrominated Diphenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for producing polybrominated diphenyl ethers (PBDEs). PBDEs are a class of brominated flame retardants that have garnered significant attention due to their environmental persistence and potential health concerns. The controlled synthesis of specific PBDE congeners is crucial for toxicological studies, environmental monitoring, and the development of analytical standards. This document details the core synthetic strategies, providing experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Key Synthetic Strategies

The synthesis of PBDEs primarily revolves around the formation of the diaryl ether bond. The three main strategies employed are the Ullmann condensation, synthesis via diaryliodonium salts, and to a lesser extent, Grignard-based reactions. Each method offers distinct advantages and is suited for the synthesis of different congeners.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. In the context of PBDE synthesis, this typically involves the coupling of a bromophenol with a bromobenzene derivative in the presence of a copper catalyst and a base.

Workflow for Ullmann Condensation:

Caption: General workflow for the Ullmann condensation synthesis of PBDEs.

Experimental Protocol: Synthesis of a Diaryl Ether via Ullmann Condensation (General Procedure)

A general procedure for the Ullmann condensation involves the following steps:

-

Reactant Preparation: In a dried reaction vessel, the aryl bromide (1.0 equiv), phenol (1.5 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv) are combined.

-

Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether.

Synthesis via Diaryliodonium Salts

An increasingly popular and often higher-yielding method for the synthesis of unsymmetrical PBDEs involves the use of diaryliodonium salts. This method allows for the coupling of a bromophenol with a brominated aryl group under milder conditions than the traditional Ullmann condensation. The synthesis proceeds in two main stages: the preparation of the diaryliodonium salt and the subsequent coupling reaction.

Workflow for PBDE Synthesis via Diaryliodonium Salts:

Caption: Two-stage workflow for PBDE synthesis using diaryliodonium salts.

Experimental Protocol: Synthesis of Diaryliodonium Salts (General One-Pot Procedure) [1]

A fast and efficient one-pot synthesis of symmetric and unsymmetric diaryliodonium tetrafluoroborates has been developed from iodoarenes and arylboronic acids.[1]

-

Oxidation: To a solution of the iodoarene (1.0 equiv) in dichloromethane at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv). Boron trifluoride diethyl etherate (BF3·OEt2, 2.5 equiv) is then added dropwise.

-

Coupling: After stirring for a specified time, the arylboronic acid (1.1 equiv) is added, and the reaction is allowed to warm to room temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified, often by precipitation or recrystallization.

Experimental Protocol: Coupling of Diaryliodonium Salts with Bromophenols [2]

An improved method for the synthesis of authentic PBDE congeners applies bromophenols and symmetrical brominated diaryliodonium salts as building blocks.[2]

-

Reaction Setup: The bromophenol (1.0 equiv) and the diaryliodonium salt (1.1 equiv) are dissolved in a suitable solvent, such as water or DMF.

-

Base Addition: A base, such as sodium hydroxide or potassium carbonate (2.0 equiv), is added to the mixture.

-

Reaction: The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: The reaction mixture is worked up similarly to the Ullmann condensation, followed by purification via column chromatography to yield the pure PBDE congener. This improved coupling reaction has been shown to result in enhanced yields for PBDEs with more than six bromine atoms.[2]

Grignard-Based Synthesis

While less common for the direct synthesis of the diaryl ether bond in PBDEs, Grignard reagents can be utilized in multi-step synthetic sequences. For instance, a Grignard reagent derived from a brominated aromatic compound could react with a suitable electrophile to construct a precursor that is later converted to a PBDE. A novel synthetic approach to diaryliodonium salts involves the condensation of Grignard reagents with aryl iodonium precursors, which is particularly useful for the synthesis of electron-rich diaryliodonium salts.[3]

Logical Relationship for Grignard-Based Diaryliodonium Salt Synthesis:

Caption: Formation of diaryliodonium salts via a Grignard reagent pathway.

Quantitative Data on Synthesized PBDE Congeners

The following tables summarize the reported yields and characterization data for several key PBDE congeners synthesized via the methods described above. The purity of the synthesized congeners was typically determined to be >98% by GC-MS and 1H NMR.[4]

Table 1: Synthesis of Selected PBDE Congeners via Diaryliodonium Salts

| BDE Congener | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| BDE-28 | 2,4-Dibromophenol + Diphenyliodonium salt | 30-70 | - | [4] |

| BDE-47 | 2,4-Dibromophenol + (2,4-Dibromophenyl)iodonium salt | 30-70 | - | [4] |

| BDE-49 | 2,4,5-Tribromophenol + Diphenyliodonium salt | 30-70 | - | [4] |

| BDE-66 | 2,4,6-Tribromophenol + Diphenyliodonium salt | 30-70 | - | [4] |

| BDE-71 | 2,3,4,6-Tetrabromophenol + Diphenyliodonium salt | 30-70 | - | [4] |

| BDE-77 | 3,3',4,4'-Tetrabromodiphenyl ether (from corresponding precursors) | - | - | [5] |

| BDE-85 | 2,2',4,4'-Tetrabromophenol + (4-Bromophenyl)iodonium salt | 30-70 | - | [4] |

| BDE-99 | 2,4,5-Tribromophenol + (2,4-Dibromophenyl)iodonium salt | 30-70 | - | [4] |

| BDE-100 | 2,4,6-Tribromophenol + (2,4-Dibromophenyl)iodonium salt | 30-70 | - | [4] |

| BDE-119 | 2,3,4,6-Tetrabromophenol + (4-Bromophenyl)iodonium salt | 30-70 | - | [4] |

| BDE-126 | 3,3',4,4',5-Pentabromodiphenyl ether (from corresponding precursors) | - | - | [5] |

| BDE-183 | 2,3,4-Tribromophenol + 4-methoxyphenyl-2',4',5'-tribromophenyliodonium bromide | 40 | - | [4] |

| OctaBDEs | Various aminodiphenyl ethers (multi-step synthesis) | - | - | [6][7] |

Table 2: Spectroscopic Data for Selected PBDE Congeners

| BDE Congener | Molecular Formula | Molecular Weight | Key Mass Spectral Fragments (m/z) | Key 1H NMR Signals (δ, ppm) | Reference |

| BDE-47 | C12H6Br4O | 485.79 | 486, 484, 406, 404, 326 | - | [8] |

| BDE-99 | C12H5Br5O | 564.69 | 566, 564, 486, 484, 404 | - | |

| BDE-209 | C12Br10O | 959.17 | 799, 720, 486, 407 | Not applicable | [5] |

Purification and Characterization

The purification of synthesized PBDEs is critical to remove unreacted starting materials, catalysts, and byproducts, especially for their use as analytical standards or in toxicological studies.

Workflow for Purification and Characterization:

Caption: General workflow for the purification and characterization of synthesized PBDEs.

Purification Protocol:

A common purification protocol involves the following steps:

-

Column Chromatography: The crude product is subjected to column chromatography on silica gel or alumina. A non-polar eluent system, such as hexane or a mixture of hexane and dichloromethane, is typically used to elute the PBDEs.

-

Activated Charcoal Treatment: To remove potential trace impurities of polybrominated dibenzodioxins or dibenzofurans, the purified PBDE fraction can be passed through a column containing activated charcoal.[4]

-

Recrystallization: For solid PBDEs, recrystallization from a suitable solvent can be an effective final purification step.

Characterization Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of synthesized PBDEs and confirming their molecular weight and bromine substitution pattern through the characteristic isotopic distribution of bromine.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the synthesized congeners, confirming the substitution pattern on the aromatic rings.[2]

-

Melting Point: For solid congeners, the melting point is a key physical property that indicates purity.[2]

This guide provides a foundational understanding of the synthetic routes to polybrominated diphenyl ethers. Researchers are encouraged to consult the primary literature for specific details and adaptations of these general protocols. The provided workflows and data tables serve as a quick reference for planning and executing the synthesis of specific PBDE congeners.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers [diva-portal.org]

- 8. Bde 47 | C12H6Br4O | CID 95170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gcms.labrulez.com [gcms.labrulez.com]

An In-Depth Technical Guide to BDE-27: From Discovery to Modern Analytical Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated diphenyl ether-27 (BDE-27), a specific congener of the polybrominated diphenyl ethers (PBDEs), has been a subject of environmental and toxicological research due to its presence in various environmental matrices and its potential for adverse health effects. This technical guide provides a comprehensive overview of BDE-27, including its discovery as part of the broader class of PBDEs, its chemical synthesis, physical and chemical properties, and the analytical methodologies used for its detection and quantification. While specific toxicological data for BDE-27 is limited compared to other congeners, this guide summarizes the available information and discusses the general toxicological concerns associated with PBDEs.

Discovery and History

The discovery of BDE-27 is intrinsically linked to the broader history of polybrominated diphenyl ethers (PBDEs). PBDEs were first commercially produced in the 1970s and used extensively as flame retardants in a wide variety of consumer and industrial products, including plastics, textiles, and electronics. The identification of individual PBDE congeners, such as BDE-27 (2,3',4'-tribromodiphenyl ether), came later with the advancement of analytical techniques capable of separating and identifying these closely related compounds in environmental and biological samples. The widespread use of commercial PBDE mixtures, which contained a range of different congeners, led to their ubiquitous distribution in the environment. Concerns over their persistence, bioaccumulation, and potential toxicity prompted further investigation into the specific properties and behaviors of individual congeners like BDE-27.

Chemical and Physical Properties

BDE-27 is chemically known as 2,3',4'-tribromodiphenyl ether. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₇Br₃O | PubChem |

| Molecular Weight | 406.9 g/mol | PubChem |

| CAS Number | 147217-77-4 | PubChem[1][2], AmXpress[3] |

| Appearance | Not specified (likely a solid) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Low (predicted) | General knowledge of PBDEs |

| LogP (Octanol-Water Partition Coefficient) | High (predicted) | General knowledge of PBDEs |

Synthesis of BDE-27

The synthesis of BDE-27, like other unsymmetrical diaryl ethers, is typically achieved through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

General Experimental Protocol for Ullmann Condensation

A general protocol for the synthesis of unsymmetrical PBDEs via the Ullmann condensation is as follows. Specific reactant ratios, catalyst choice, and reaction conditions would need to be optimized for the synthesis of BDE-27.

Reactants:

-

A brominated phenol (e.g., 3-bromophenol)

-

A brominated benzene derivative (e.g., 1,2,4-tribromobenzene)

-

Copper catalyst (e.g., copper(I) iodide, copper(I) bromide)

-

A base (e.g., potassium carbonate, cesium carbonate)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

The brominated phenol, brominated benzene, base, and copper catalyst are combined in the solvent.

-

The reaction mixture is heated to an elevated temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored for completion using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.

-

The crude product is then purified using techniques such as column chromatography to isolate the desired BDE congener.

Toxicological Profile

Specific toxicological data for BDE-27 is scarce in publicly available literature. Most studies on the toxicology of PBDEs have focused on the more abundant and commercially significant congeners, such as BDE-47, BDE-99, BDE-153, and BDE-209. However, the general toxicological concerns for the PBDE class of compounds are relevant to BDE-27.

General Toxicological Effects of PBDEs

-

Endocrine Disruption: Many PBDEs have been shown to interfere with the endocrine system, particularly thyroid hormone homeostasis.

-

Neurotoxicity: Developmental neurotoxicity is a significant concern, with studies in animals demonstrating effects on learning, memory, and behavior following exposure during critical developmental periods.

-

Hepatotoxicity: Some PBDE congeners have been shown to cause liver damage.

-

Carcinogenicity: The carcinogenic potential of many PBDEs is not fully understood, but some studies have suggested a potential link to certain types of cancer.

In Vitro Toxicological Testing

Cell Viability Assay (e.g., MTT Assay):

-

Cell Culture: A suitable cell line (e.g., human hepatoma cells (HepG2) for hepatotoxicity, or neuronal cells for neurotoxicity) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Exposure: The cells are treated with a range of concentrations of BDE-27 (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the solvent.

-

MTT Addition: After the exposure period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-